molecular formula C18H21NO5S B3639952 ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B3639952
M. Wt: 363.4 g/mol
InChI Key: XAYNXBMCFFPPEB-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C18H21NO5S It is characterized by the presence of a thiophene ring substituted with ethyl, dimethyl, and dimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethoxybenzoyl chloride and ethyl acetoacetate.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the dimethyl and ethyl groups. This can be achieved using reagents like methyl iodide and ethyl bromide under basic conditions.

    Amidation: The final step involves the amidation of the thiophene ring with 2,4-dimethoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene ring positions using reagents like sodium hydride or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be compared with similar compounds such as:

  • Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

These compounds share similar structural features but differ in the substituents on the benzoyl or thiophene rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-6-24-18(21)15-10(2)11(3)25-17(15)19-16(20)13-8-7-12(22-4)9-14(13)23-5/h7-9H,6H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYNXBMCFFPPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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